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Compound of Interest

Compound Name: JNJ-42165279 dihydrochloride

Cat. No.: B8295929 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the findings related to JNJ-42165279, a

selective and slowly reversible inhibitor of fatty acid amide hydrolase (FAAH), with data from

other relevant studies and alternative FAAH inhibitors. The information is intended to facilitate

an objective evaluation of its performance and support further research and development.

I. Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical

studies of JNJ-42165279 and other notable FAAH inhibitors.

Table 1: Preclinical Profile of JNJ-42165279
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Parameter Value Species Notes

FAAH Inhibition (IC50) 70 nM Human

Covalently binding but

slowly reversible

inhibitor.[1]

Selectivity

Highly selective

against a panel of 50

other enzymes, ion

channels,

transporters, and

receptors at 10 µM.

Not Specified

Did not produce >50%

inhibition of binding to

any of the off-targets.

Pharmacokinetics

(Rats)

Oral Dose: 20 mg/kg

Cmax (Plasma): 4.2

µM at 1h Cmax

(Brain): 6.3 µM at 1h

Rat

Concentrations in the

brain were initially

higher than in plasma.

[2]

Pharmacodynamics

(Rats)

Elevated brain

concentrations of

anandamide (AEA),

oleoyl ethanolamide

(OEA), and palmitoyl

ethanolamide (PEA).

Rat

Demonstrates target

engagement in the

central nervous

system.[2][3]

Efficacy in

Neuropathic Pain

Model (SNL)

ED90: 22 mg/kg Rat

Dose-dependently

decreased tactile

allodynia.[2]

Table 2: Clinical Pharmacokinetics and
Pharmacodynamics of JNJ-42165279 in Healthy
Volunteers
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Parameter Dose Result Study Population

Plasma AEA Increase
10-100 mg (single

dose)

5.5–10-fold increase

in mean peak

concentrations

compared to placebo.

[4]

Healthy Volunteers

Leukocyte FAAH

Activity

10-100 mg (10 days,

once daily)

Mean trough FAAH

activity of 0.58–10.5%

relative to pre-dose

values.[4]

Healthy Volunteers

Brain FAAH

Occupancy (PET)
10 mg (single dose) >80% at trough.[4] Healthy Volunteers

Brain FAAH

Occupancy (PET)
≥10 mg (single dose)

Saturation of brain

FAAH occupancy.[4]

[5]

Healthy Volunteers

Table 3: Clinical Efficacy of JNJ-42165279 in Social
Anxiety Disorder (SAD)

Endpoint
JNJ-42165279 (25
mg/day)

Placebo p-value

Change in LSAS Total

Score from Baseline

(Primary)

-29.4 (SD 27.47) -22.4 (SD 23.57) Not Significant[6][7]

≥30% Improvement in

LSAS Total Score
42.4% of subjects 23.6% of subjects 0.04[6][7]

CGI-I Score of "Much"

or "Very Much

Improved"

44.1% of subjects 23.6% of subjects 0.02[6][7]
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Table 4: Clinical Efficacy of JNJ-42165279 in Autism
Spectrum Disorder (ASD)

Endpoint
JNJ-42165279 (25 mg,
twice-daily) vs. Placebo

p-value

Change in ABI-CD Score

(Primary)

No statistically significant

reduction
0.284[8][9]

Change in ABI-SC Score

(Primary)

No statistically significant

reduction
0.290[8][9]

Change in ABI-RB Score

(Primary)

No statistically significant

reduction
0.231[8][9]

Change in RBS-R Score

(Secondary)

Directionally favored JNJ-

42165279
0.006[9]

Change in CASI-Anx Score

(Secondary)

Directionally favored JNJ-

42165279
0.048[9]

Table 5: Comparison of Select FAAH Inhibitors in
Clinical Development
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Compound Developer
Therapeutic Area(s)
Investigated

Key Clinical
Findings

JNJ-42165279 Janssen

Social Anxiety

Disorder, Autism

Spectrum Disorder,

Mood Disorders

Showed some

anxiolytic effects in

SAD, but primary

endpoints were not

always met.[6][8][9]

Generally well-

tolerated.[6]

PF-04457845 Pfizer
Osteoarthritis Pain,

Cannabis Withdrawal

Did not demonstrate

efficacy for

osteoarthritis pain.[6]

Showed potential in

reducing cannabis

withdrawal symptoms.

Safety profile was

indistinguishable from

placebo in one study.

[6]

SSR-411298 Sanofi
Major Depressive

Disorder

No clinical efficacy

demonstrated in

elderly patients with

major depressive

disorders.[6] Adverse

event rate was similar

to placebo.[6]

BIA 10-2474 Bial Not specified

Phase I trial was

halted due to serious

adverse events,

including one death.

[6]

URB597 Various Preclinical studies for

anxiety, depression,

and pain

Has been extensively

studied preclinically

but has not advanced

to later-stage clinical
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trials for these

indications.

II. Experimental Protocols
This section details the methodologies for key experiments cited in the studies of JNJ-

42165279.

Preclinical Evaluation
In Vitro FAAH Inhibition Assay: The inhibitory activity of JNJ-42165279 against human FAAH

was determined using a fluorescent-based assay. Recombinant human FAAH was incubated

with the test compound at various concentrations. The hydrolysis of a fluorogenic substrate

was monitored over time to determine the rate of enzyme activity. The IC50 value was

calculated from the concentration-response curve.

In Vivo Pharmacokinetic Studies in Rats: Male Sprague-Dawley rats were administered JNJ-

42165279 orally at a dose of 20 mg/kg.[2] Blood samples were collected at various time points

post-dosing. Brain tissue was also collected from a separate cohort of animals at the same time

points. Plasma and brain homogenates were processed and analyzed by liquid

chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentrations of

JNJ-42165279.[2]

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats: Neuropathic pain was induced

in rats by tightly ligating the L5 and L6 spinal nerves. After a post-operative recovery period,

tactile allodynia was assessed using von Frey filaments. JNJ-42165279 was administered

orally at various doses, and the paw withdrawal threshold was measured at different time

points to determine the anti-allodynic effect. The percentage of the maximum possible effect

(%MPE) was calculated.[2]

Clinical Evaluation
Phase I Multiple-Ascending Dose and PET Study in Healthy Volunteers: This study assessed

the safety, pharmacokinetics, and pharmacodynamics of JNJ-42165279 in healthy male and

female volunteers.[4] Multiple ascending doses were administered once daily for 10 days.[4]

Blood and cerebrospinal fluid (CSF) samples were collected to measure JNJ-42165279 and

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8115178/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8115178/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8115178/
https://www.annualreviews.org/content/journals/10.1146/annurev-pharmtox-030220-112741
https://www.annualreviews.org/content/journals/10.1146/annurev-pharmtox-030220-112741
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8295929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


fatty acid amide (FAA) concentrations.[4] Leukocyte FAAH activity was also assessed.[4] A

separate cohort underwent positron emission tomography (PET) imaging with the FAAH tracer

[11C]MK3168 to determine brain FAAH occupancy after single and multiple doses of JNJ-

42165279.[4][5]

Phase II Study in Social Anxiety Disorder (SAD): This was a multicenter, double-blind, placebo-

controlled proof-of-concept study.[6][10] 149 subjects with a primary diagnosis of SAD were

randomized to receive either 25 mg of JNJ-42165279 or placebo once daily for 12 weeks.[6]

The primary efficacy endpoint was the change in the Liebowitz Social Anxiety Scale (LSAS)

total score from baseline to the end of the study.[6] Secondary endpoints included the

percentage of subjects with a ≥30% improvement in LSAS total score and the Clinical Global

Impression-Improvement (CGI-I) score.[6]

Phase II Study in Autism Spectrum Disorder (ASD): This was a randomized, double-blind,

placebo-controlled, multicenter study in adolescents and adults (aged 13-35 years) with ASD.

[8][9] Participants were randomized to receive either 25 mg of JNJ-42165279 or placebo twice

daily for 12 weeks.[9] The primary endpoints were the change in the Autism Behavior Inventory

(ABI) Core Domain (ABI-CD), ABI-Social Communication (ABI-SC), and ABI-

Repetitive/Restrictive Behavior (ABI-RB) scores from baseline to day 85.[8][9] Secondary

outcomes included the Social Responsiveness Scale 2 (SRS) and the Repetitive Behavior

Scale-Revised (RBS-R).[9]

III. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of JNJ-42165279 and the workflows

of the key clinical studies.
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Caption: Mechanism of action of JNJ-42165279.
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Caption: Generalized workflow for the Phase II clinical trials of JNJ-42165279.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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